![molecular formula C7H5FINO2 B3041076 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene CAS No. 259860-34-9](/img/structure/B3041076.png)
1-Fluoro-2-iodo-5-methyl-4-nitrobenzene
Overview
Description
1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is a derivative of benzene . It has a CAS Number of 259860-34-9 and a molecular weight of 281.03 .
Molecular Structure Analysis
The linear formula of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is C7H5FINO2 . The InChI code is 1S/C7H5FINO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene are not available, nitro compounds generally undergo electrophilic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical And Chemical Properties Analysis
1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is a white solid . It is stored at a temperature of 0-5°C .Scientific Research Applications
Synthesis and Characterization
1-Fluoro-2-iodo-5-methyl-4-nitrobenzene, as a compound in organic chemistry, has been involved in various synthetic processes. For instance, similar compounds like 1-Fluoro-2,5-dimethoxy-4-nitrobenzene have been synthesized and characterized using techniques such as X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018). Such studies are crucial for understanding the molecular structure and properties of these compounds, which can be foundational for further research and applications.
Pharmaceutical Intermediates
The synthesis and transformation of similar fluoro-nitroaromatic compounds have been explored in the pharmaceutical industry. For example, compounds like 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene have been used as intermediates in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists (L. Xun & Hu Qing-ping, 2004). This highlights the potential of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene in contributing to the development of new pharmaceutical products.
Selective Reduction Processes
In chemical engineering and materials science, the selective reduction of iodo-nitroaromatics, which are closely related to 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene, has been studied. For instance, research on the chemoselective, continuous, multistep reduction of iodo-nitroaromatics in a fixed-bed hydrogenation reactor presents significant insights (Baramov et al., 2017). These studies are important for the large-scale production of fine chemicals and pharmaceuticals.
Material Science Applications
The potential applications of fluoro-nitrobenzene derivatives in material science have also been explored. For example, the construction of nanowires using compounds like 1-iodo-4-nitrobenzene on graphite surfaces shows the possibility of using such compounds in the development of novel nanomaterials (Jiang, Wang, & Deng, 2007). This can have implications in electronics, nanotechnology, and materials engineering.
properties
IUPAC Name |
1-fluoro-2-iodo-5-methyl-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEVXZFONRKZFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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